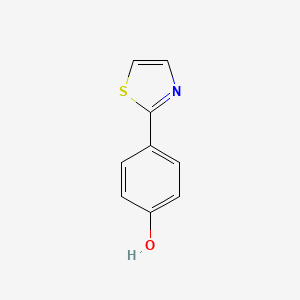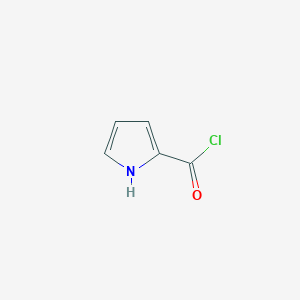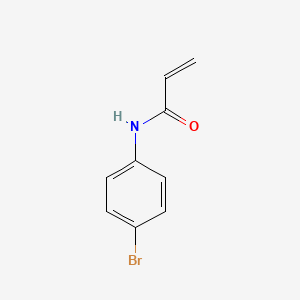
N-(4-bromophényl)acrylamide
Vue d'ensemble
Description
n-(4-Bromophenyl)prop-2-enamide is an organic compound with the chemical formula C9H8BrNO. It is a white crystalline solid commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its role in the synthesis of polymers, dyes, and pigments .
Applications De Recherche Scientifique
n-(4-Bromophenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers with unique properties.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its ability to form bioactive molecules.
Industry: It is used in the production of dyes, pigments, and coatings.
Mécanisme D'action
Target of Action
N-(4-bromophenyl)acrylamide, also known as n-(4-bromophenyl)prop-2-enamide, is a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
The compound interacts with its targets through a covalent bond, which is formed between the electrophilic carbon of the acrylamide group and the nucleophilic sulfur atom of the cysteine residue in the target protein . This interaction results in changes in the protein’s function, which can lead to various downstream effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-(4-Bromophenyl)prop-2-enamide can be synthesized through a two-step process:
Reaction of 4-bromoaniline with acryloyl chloride: This reaction is typically carried out in the presence of a base such as triethylamine at low temperatures (0-5°C) to form n-(4-Bromophenyl)prop-2-enamide.
Purification: The crude product is purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the synthesis of n-(4-Bromophenyl)prop-2-enamide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as column chromatography may be employed .
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: It can be polymerized to form copolymers with other monomers, such as glycidyl methacrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used in solvents like 1,4-dioxane at elevated temperatures (around 70°C).
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Polymerization: The major products are copolymers with specific properties tailored by the choice of comonomers.
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)acrylamide: Similar in structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)acrylamide: Contains a fluorine atom in place of bromine.
N-(4-methylphenyl)acrylamide: Has a methyl group instead of a halogen.
Uniqueness: n-(4-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
N-(4-bromophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294794 | |
| Record name | n-(4-bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-69-8 | |
| Record name | NSC98136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


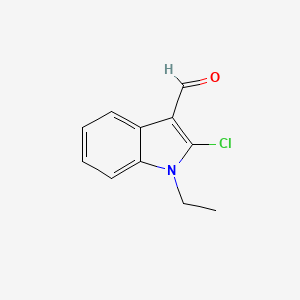



![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

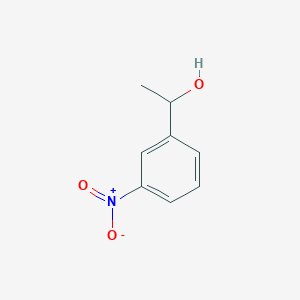
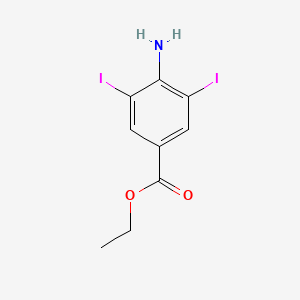
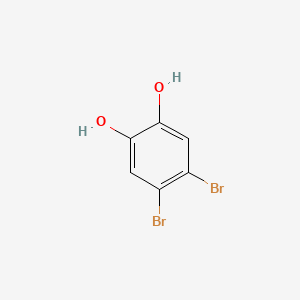
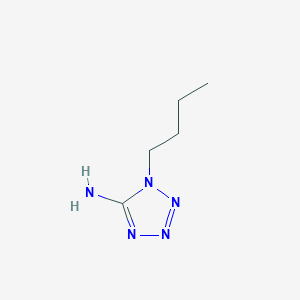
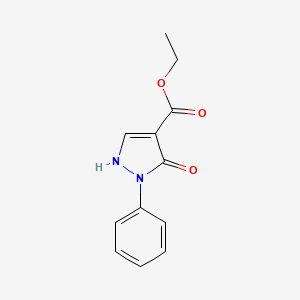
![methyl N-[1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B1296117.png)
